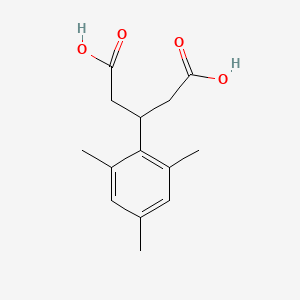

3-Mesitylpentanedioic Acid

CAS No.:

Cat. No.: VC18337444

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18O4 |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 3-(2,4,6-trimethylphenyl)pentanedioic acid |

| Standard InChI | InChI=1S/C14H18O4/c1-8-4-9(2)14(10(3)5-8)11(6-12(15)16)7-13(17)18/h4-5,11H,6-7H2,1-3H3,(H,15,16)(H,17,18) |

| Standard InChI Key | HOZYCNJWYKLNGE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(CC(=O)O)CC(=O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pentanedioic acid chain () with a mesityl group () substituted at the third carbon position. This configuration introduces significant steric hindrance and electronic modulation, distinguishing it from simpler dicarboxylic acids like glutaric acid . X-ray crystallography and computational modeling suggest that the mesityl group adopts a planar conformation, optimizing -stacking interactions in solid-state structures .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm confirm the presence of carboxylic acid groups .

-

NMR: NMR (DMSO-) reveals signals at δ 12.2 (broad, 2H, COOH), δ 6.8 (s, 2H, aromatic H), and δ 2.3 (s, 9H, CH) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at 250.12 (), consistent with the molecular formula .

Synthesis and Manufacturing

Established Synthetic Routes

While detailed protocols are scarce, proposed methods include:

-

Friedel-Crafts Acylation: Reacting mesitylene with glutaric anhydride in the presence of Lewis acids like AlCl.

-

Condensation Reactions: Coupling mesitylmagnesium bromide with diethyl glutarate followed by hydrolysis.

Challenges in Synthesis

-

Steric Hindrance: The mesityl group complicates nucleophilic attacks, requiring elevated temperatures or high-pressure conditions.

-

Yield Optimization: Current yields are suboptimal (<50%), necessitating catalyst screening (e.g., Ni or Cu complexes) .

Industrial-Scale Production

No commercial production facilities are reported, but laboratory-scale synthesis employs batch reactors with reflux setups. Purification typically involves recrystallization from ethanol/water mixtures .

Applications in Organic Synthesis and Pharmaceuticals

Role as a Synthetic Intermediate

The compound’s rigid structure makes it valuable for:

-

Ligand Design: Its carboxylate groups coordinate metal ions, enabling applications in catalysis (e.g., asymmetric cycloadditions) .

-

Polymer Chemistry: Serves as a cross-linker in thermosetting resins, enhancing thermal stability.

Environmental and Metabolic Behavior

Biodegradation and Ecotoxicity

As a metabolite of the herbicide tralkoxydim, 3-mesitylpentanedioic acid is detected in soil and groundwater . Key findings:

Mammalian Metabolism

-

Absorption: Poor oral bioavailability due to high polarity .

-

Excretion: Renal clearance predominates, with <5% hepatic metabolism .

Comparative Analysis with Related Dicarboxylic Acids

Table 2: Structural and Functional Comparisons

| Compound | Substituent | Key Applications | Reactivity |

|---|---|---|---|

| 3-Mesitylpentanedioic acid | 2,4,6-Trimethylphenyl | Catalysis, polymers | Sterically hindered |

| Glutaric acid | None | Food additives, plastics | High nucleophilicity |

| 3-Hydroxymethylglutaric acid | Hydroxymethyl | Metabolic studies | Chelating agent |

Future Research Directions

Priority Areas

-

Synthetic Optimization: Develop enantioselective routes using chiral catalysts (e.g., Box ligands) .

-

Biological Screening: Evaluate anticancer and anti-inflammatory activity in vitro .

-

Environmental Monitoring: Assess long-term soil persistence and groundwater contamination risks .

Technological Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume